1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a chlorophenyl group, a hydroxypiperidinyl group, and a urea linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the reaction of 3-chloroaniline with 2-(4-hydroxypiperidin-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form a ketone.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of 1-(3-chlorophenyl)-3-(2-(4-oxopiperidin-1-yl)ethyl)urea.
Reduction: Formation of 1-(3-chlorophenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea
- 1-(3-Chlorophenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea
- 1-(3-Chlorophenyl)-3-(2-(4-ethoxypiperidin-1-yl)ethyl)urea
Uniqueness: 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is unique due to the presence of the hydroxyl group on the piperidinyl moiety, which imparts distinct chemical reactivity and potential biological activity. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-11-2-1-3-12(10-11)17-14(20)16-6-9-18-7-4-13(19)5-8-18/h1-3,10,13,19H,4-9H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGCKGJNFDQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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